molecular formula C27H42O3 B1233291 HU-308 CAS No. 1220887-84-2

HU-308

Cat. No.: B1233291
CAS No.: 1220887-84-2
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-BHIFYINESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of onternabez involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of onternabez follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Onternabez undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving onternabez include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions are typically derivatives of onternabez with modified functional groups. These derivatives are often tested for their activity at the CB2 receptor to identify potential new therapeutic agents .

Scientific Research Applications

Onternabez has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of cannabinoids and their interactions with the CB2 receptor.

    Biology: Employed in research to understand the role of the CB2 receptor in various biological processes, including immune response and inflammation.

    Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.

Mechanism of Action

Onternabez exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily found in the peripheral tissues, including the immune system. Activation of the CB2 receptor by onternabez leads to anti-inflammatory and immunomodulatory effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Onternabez is unique in its high selectivity for the CB2 receptor compared to other cannabinoids. Similar compounds include:

Onternabez stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

1220887-84-2

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1

InChI Key

CFMRIVODIXTERW-BHIFYINESA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Synonyms

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-
HU 308
HU 433
HU-308
HU308

Origin of Product

United States

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